5-(3-(4-Chloro-phenyl)-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Description
This compound features a pyrimidine-2,4-dione core linked to a 4-chlorophenyl-substituted isoxazole ring and a modified tetrahydrofuran (THF) sugar moiety. The isoxazole-5-yl group contributes aromaticity and electronic effects due to the electron-withdrawing chlorine substituent .
Properties
CAS No. |
133040-30-9 |
|---|---|
Molecular Formula |
C18H16ClN3O6 |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16ClN3O6/c19-10-3-1-9(2-4-10)12-5-14(28-21-12)11-7-22(18(26)20-17(11)25)16-6-13(24)15(8-23)27-16/h1-5,7,13,15-16,23-24H,6,8H2,(H,20,25,26)/t13-,15+,16+/m0/s1 |
InChI Key |
RDWMBXVEAYEJBQ-NUEKZKHPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC(=NO3)C4=CC=C(C=C4)Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC(=NO3)C4=CC=C(C=C4)Cl)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(3-(4-Chloro-phenyl)-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, stereochemistry, and biological activity:
Key Observations
Replacement of isoxazole with triazole (as in 3x) introduces nitrogen-rich heterocycles, which may alter binding affinity to metal-dependent enzymes (e.g., HIV reverse transcriptase) .
Sugar Moiety Modifications :
- The (2R,4S,5R)-THF with dual hydroxyl groups in the target compound contrasts with dioxolane rings (e.g., compound 6 ), which lack hydroxymethyl groups. This difference may influence metabolic stability and transporter recognition .
Biological Implications :
- Fluoropyrimidine-diones (e.g., compound 6 ) are established antimetabolites, whereas the target compound’s isoxazole and THF groups suggest a broader mechanism, possibly combining chain termination (via pyrimidine-dione) and allosteric modulation (via isoxazole) .
- The hydroxymethyl group in the THF ring may mimic ribose moieties in natural nucleosides, enhancing compatibility with polymerase active sites .
Contradictions and Limitations
- emphasizes stereochemical configuration (e.g., 3′R*), but prioritizes planarity in activity. These divergences highlight context-dependent structure-activity relationships .
Biological Activity
The compound 5-(3-(4-Chloro-phenyl)-isoxazol-5-yl)-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising an isoxazole ring linked to a pyrimidine dione and a tetrahydrofuran moiety. The presence of the 4-chlorophenyl group may enhance its pharmacological properties by influencing its interaction with biological targets.
Research suggests that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many isoxazole derivatives are known to inhibit various enzymes, which can be crucial in treating diseases such as cancer and infections.
- Antimicrobial Activity : Compounds with chlorophenyl substitutions have shown promising antibacterial and antifungal properties.
Antimicrobial Activity
Studies indicate that derivatives of isoxazoles possess significant antimicrobial activities. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The target compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain isoxazole derivatives exhibited IC50 values significantly lower than standard drugs, indicating potent enzyme inhibition capabilities .
Case Studies
- Antibacterial Activity : A synthesized derivative of isoxazole was evaluated for its antibacterial properties against several strains of bacteria. The results showed IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong antibacterial potential compared to traditional antibiotics .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory effects of a related compound on AChE and urease. The findings revealed that the compound effectively inhibited these enzymes with IC50 values lower than those of established inhibitors, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
